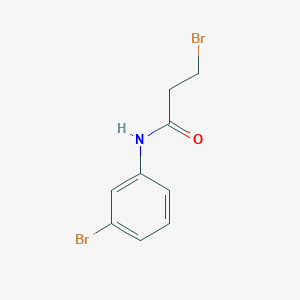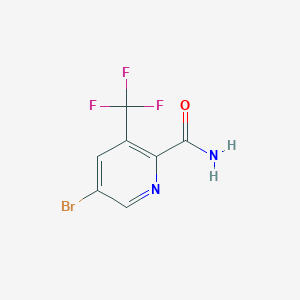
5-Bromo-3-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(trifluoromethyl)picolinamide: is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.02 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(trifluoromethyl)picolinamide typically involves the bromination of 3-(trifluoromethyl)picolinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 5-position of the picolinamide ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted picolinamides.
Oxidation Products: Oxidized derivatives of the picolinamide.
Reduction Products: De-brominated picolinamide.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-(trifluoromethyl)picolinamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of bromine and trifluoromethyl groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its derivatives may exhibit anticancer, antiviral, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Proteins: The compound can interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
5-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the amide group.
3-(Trifluoromethyl)picolinamide: Similar structure but lacks the bromine atom.
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with a different substitution pattern.
Uniqueness: 5-Bromo-3-(trifluoromethyl)picolinamide is unique due to the presence of both bromine and trifluoromethyl groups on the picolinamide scaffold. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrF3N2O |
|---|---|
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
5-bromo-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14) |
Clave InChI |
AQSPCIDSXHWPCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
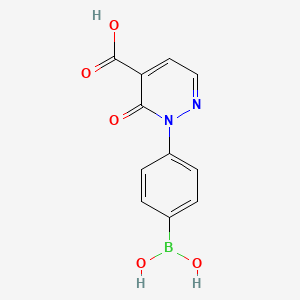
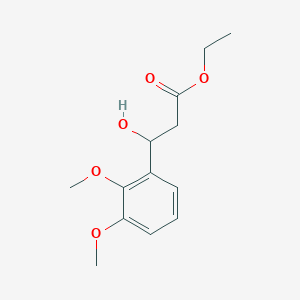
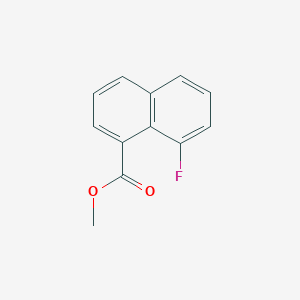
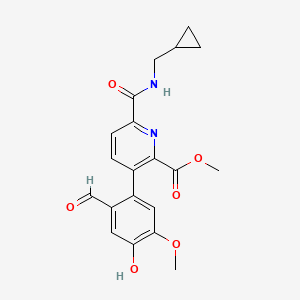
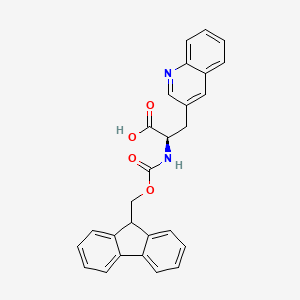
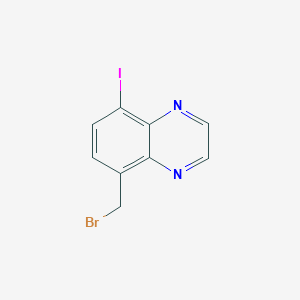
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
